molecular formula C26H30N6O4 B2651410 4-benzyl-2-(2-(sec-butylamino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105230-73-6

4-benzyl-2-(2-(sec-butylamino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2651410
CAS No.: 1105230-73-6
M. Wt: 490.564
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-benzyl-2-(2-(sec-butylamino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a triazoloquinazoline derivative characterized by a complex heterocyclic core. Its structure incorporates a benzyl group at position 4, a sec-butylamino-acetyl moiety at position 2, and an N-isopropyl carboxamide at position 6.

Properties

IUPAC Name

4-benzyl-2-[2-(butan-2-ylamino)-2-oxoethyl]-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O4/c1-5-17(4)28-22(33)15-31-26(36)32-21-13-19(23(34)27-16(2)3)11-12-20(21)24(35)30(25(32)29-31)14-18-9-7-6-8-10-18/h6-13,16-17H,5,14-15H2,1-4H3,(H,27,34)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCJJNPWIQSRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1C(=O)N2C3=C(C=CC(=C3)C(=O)NC(C)C)C(=O)N(C2=N1)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-benzyl-2-(2-(sec-butylamino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic derivative with potential pharmacological applications. This article explores its biological activity, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure

The compound's structure features a complex arrangement of triazole and quinazoline moieties that contribute to its biological effects. The presence of the benzyl and sec-butylamino groups may enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Anticancer Activity : Many derivatives have been shown to induce apoptosis in various cancer cell lines.
  • Enzyme Inhibition : Some compounds inhibit key enzymes involved in cancer proliferation.

Anticancer Mechanisms

The primary mechanism of action for this compound appears to be through the induction of apoptosis in cancer cells. Studies have demonstrated that related compounds can trigger apoptotic pathways in human leukemia (U-937) and melanoma (SK-MEL-1) cell lines with varying efficacy.

Case Studies

  • Induction of Apoptosis : A study on structurally similar compounds reported IC50 values ranging from 5.7 to 12.2 μM against U-937 cells. The compounds induced apoptosis in a time and concentration-dependent manner without affecting tubulin polymerization or CDK activity significantly .
  • Enzyme Inhibition : In vitro assays showed that certain derivatives did not significantly inhibit tubulin polymerization at concentrations up to 20 μM. This suggests that the mechanism of action may not involve traditional pathways such as tubulin assembly inhibition .

Synthesis and Evaluation

The synthesis of the compound has been documented with a focus on structure-activity relationships (SAR). Modifications to the benzyl and amino substituents were evaluated for their impact on biological activity.

CompoundIC50 (μM)Cell LineMechanism of Action
4-benzyl5.7U-937Apoptosis induction
4-benzyl12.2SK-MEL-1Apoptosis induction
CA-41.2TubulinStrong inhibition of polymerization

Comparison with Similar Compounds

Comparison with Structural Analogs

Spectroscopic Characterization

Spectroscopic methods (NMR, IR, MS) are critical for structural validation. Comparisons include:

Table 2: NMR Chemical Shifts (Selected Peaks)
Compound δH (ppm) Range δC (ppm) Range Key Functional Groups Reference
Benzothiazole carboxamide (4g) 7.2–8.1 (Ar-H) 165–170 (C=O) Amide, thiazolidinone
Tetrahydroimidazopyridine (1l) 1.2–4.5 (alkyl) 110–160 (CN, COO) Cyano, ester
Target Compound Amide, triazoloquinazoline
  • Key Insight : The target compound’s expected NMR signals (e.g., ~7.3–8.0 ppm for aromatic protons, ~165–175 ppm for carbonyl carbons) align with benzothiazole analogs but would differ due to the triazoloquinazoline core’s electron-deficient nature .

Substituent Effects on Physicochemical Properties

Substituent position and electronic nature significantly influence properties:

  • Benzothiazole carboxamides : Electron-withdrawing groups (e.g., Cl, F) enhance stability but reduce solubility. Intramolecular hydrogen bonding (e.g., in 5-hydroxy-flavones) can alter retention behavior in chromatography .
  • Tetrahydroimidazopyridines : Bulky groups (e.g., phenethyl) increase molecular weight and may hinder crystallinity, as seen in the lower yield (51%) for 1l .
  • Target Compound : The benzyl and sec-butyl groups likely increase lipophilicity (logP >3 predicted), while the N-isopropyl carboxamide may introduce steric hindrance affecting receptor binding.

Molecular Descriptors and QSAR Relevance

highlights the role of van der Waals descriptors and electronic parameters in predicting bioactivity . For the target compound:

  • Topological descriptors : High connectivity due to the fused triazoloquinazoline ring.
  • Electronic descriptors : Electron-deficient core may enhance interactions with polar residues in enzyme active sites.
  • Comparison : Unlike simpler benzothiazoles, the target’s multi-ring system could improve binding affinity but reduce metabolic stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.